4-Chloro-8-methylcinnoline
Overview
Description
4-Chloro-8-methylcinnoline is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . This compound is part of the cinnoline family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 4-Chloro-8-methylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with methyl ketones in the presence of a strong acid catalyst . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
4-Chloro-8-methylcinnoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding quinoline derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of substituted cinnolines .
Scientific Research Applications
4-Chloro-8-methylcinnoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methylcinnoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
4-Chloro-8-methylcinnoline can be compared with other cinnoline derivatives such as:
- 4-Chlorocinnoline
- 8-Methylcinnoline
- 4,8-Dichlorocinnoline
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-8-methylcinnoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKAABZAJCYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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